molecular formula C7H7F3N2S B1611459 Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- CAS No. 88575-32-0

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-

Cat. No.: B1611459
CAS No.: 88575-32-0
M. Wt: 208.21 g/mol
InChI Key: HSKMWRFWZVOVOU-UHFFFAOYSA-N
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Description

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- is a chemical compound known for its unique structure and properties It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- typically involves the reaction of 4-(trifluoromethyl)thiophenol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at a moderate level to optimize yield.

Industrial Production Methods

On an industrial scale, the production of Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction parameters, leading to higher efficiency and scalability. The use of catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different functional groups.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized hydrazine derivatives.

Scientific Research Applications

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s ability to interact with biological molecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler derivative without the trifluoromethylthio group.

    4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the thio group.

    4-Methoxyphenylhydrazine: Contains a methoxy group instead of trifluoromethylthio.

Uniqueness

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKMWRFWZVOVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439596
Record name Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88575-32-0
Record name Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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